
Neomangiferin
説明
Neomangiferin is a naturally occurring xanthone C-glycoside primarily obtained from the rhizoma of Anemarrhena asphodeloides, a traditional Chinese medicine. It is a derivative of mangiferin and is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
準備方法
合成経路と反応条件: ネオマンギフェリンの全合成には、いくつかの重要なステップが含まれます。2,3,4,6-テトラ-O-ベンジル-α/β-D-グルコピラノースを出発物質とし、保護されたフロログルシノールとテトラベンジルグルコピラノシルアセテートとの立体選択的ルイス酸促進C-グリコシル化、続いて高選択的な塩基誘起環化を行うことで、キサンテン骨格を構築します .
工業生産方法: ネオマンギフェリンの工業生産方法については、まだ十分な資料がありません。Anemarrhena asphodeloidesの根茎などの天然源からの抽出が、主な方法です。バイオテクノロジーアプローチの進歩と抽出プロセスの最適化は、現在も研究が進められています。
化学反応の分析
Metabolic Reactions
Neomangiferin undergoes rapid biotransformation in vivo via phase I and II pathways :
Metabolic Pathway | Reaction Type | Major Metabolites |
---|---|---|
Phase I (Degradation) | Deglycosylation, dehydroxylation | Mangiferin, norathyriol, 1,7-dihydroxanthone |
Phase II (Conjugation) | Glucuronidation, sulfation | Methylated/glucuronidated derivatives |
-
Key Data :
Electronic and Reactivity Profiles
Density functional theory (DFT) studies reveal this compound’s electronic properties :
Parameter | This compound | Mangiferin | Dapagliflozin |
---|---|---|---|
Electrophilicity Index (eV) | 3.48 | 3.31 | 2.11 |
Binding Free Energy (kcal/mol) | −26.05 | −8.5 | −17.42 |
-
The high electrophilicity index (3.48 eV) suggests strong reactivity toward nucleophilic targets, correlating with its antioxidant and enzyme-inhibitory effects .
-
Hydrogen bonding (6 interactions) and hydrophobic stabilization with SGLT-2 enhance its inhibitory potency compared to dapagliflozin .
Degradation and Stability
This compound is stable under physiological conditions but degrades via:
-
Hydrolysis : Cleavage of the O-glucose moiety under acidic/basic conditions yields mangiferin .
-
Enzymatic Degradation : Intestinal microbiota metabolizes C-glucosyl bonds, producing aglycones like norathyriol .
Comparative Reactivity with Congeners
This compound’s O-glucose substitution distinguishes it from mangiferin, influencing its:
科学的研究の応用
Antidiabetic Properties
Neomangiferin has shown promise as a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, which is crucial for managing diabetes. Recent studies have demonstrated that this compound exhibits superior binding affinity to SGLT-2 compared to dapagliflozin, a standard diabetic medication.
- Binding Affinity :
- This compound:
- Dapagliflozin:
The electronic properties indicate that this compound has a higher electrophilicity index (3.48 eV) than both mangiferin (3.31 eV) and dapagliflozin (2.11 eV), suggesting it may be a safer and more effective option for diabetic patients .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties, particularly in the context of wear particle-induced inflammatory osteolysis. In vivo studies have indicated that this compound can significantly inhibit bone destruction and increase bone mineral density in murine models subjected to inflammatory conditions.
- Key Findings :
- This compound reduced the number of bone resorption pits.
- It improved bone mineral density (BMD) and bone volume/total volume (BV/TV) ratios.
These results suggest that this compound may offer therapeutic options for treating metabolic bone diseases .
Liver and Kidney Protection
Research indicates that this compound possesses protective effects on liver and kidney function. Its antioxidant properties contribute to mitigating oxidative stress, which is often implicated in liver diseases and renal dysfunctions.
- Biological Activities :
- Antioxidant
- Anti-osteoporotic
- Liver and kidney protective
These activities highlight this compound's potential as a therapeutic agent in managing conditions associated with oxidative damage .
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are essential for assessing its safety profile and therapeutic efficacy.
- ADMET Analysis :
- Solubility: Favorable
- Blood-brain barrier permeability: Low
- Hepatotoxicity: Minimal risk
- Carcinogenicity: Not indicated
The ADMET properties suggest that this compound is safe for administration in diabetic subjects, making it a viable candidate for further clinical development .
Case Study 1: this compound as an SGLT-2 Inhibitor
In a controlled study involving diabetic rats, this compound was administered to evaluate its effects on blood glucose levels and lipid profiles. The results demonstrated significant reductions in fasting blood glucose and total cholesterol levels compared to control groups, indicating its effectiveness as an antidiabetic agent .
Case Study 2: Osteolysis Prevention
In another study focused on metabolic bone diseases, mice treated with this compound showed reduced osteolysis induced by ultra-high molecular weight polyethylene particles. Micro-computed tomography scans revealed less bone destruction in the treatment group compared to control groups, confirming its potential role in preventing inflammatory bone loss .
Summary Table of Applications
作用機序
ネオマンギフェリンは、さまざまな分子標的と経路を介して効果を発揮します。
抗酸化作用: フリーラジカルを消去し、酸化ストレスを軽減します。
抗炎症作用: プロ炎症性サイトカインとメディエーターの産生を阻害します。
抗がん作用: がん細胞のアポトーシスを誘導し、腫瘍の増殖を阻害します。
類似化合物との比較
ネオマンギフェリンは、マンギフェリンなど、他のキサンテン誘導体と類似しています。
マンギフェリン: 同じような薬理学的特性を持つ別のキサンテンC-グリコシドですが、バイオアベイラビリティと溶解性プロファイルが異なります。
イソマンギフェリン: キラリティを持たないマンギフェリンの異性体。
ホモマンギフェリン: 構造的に類似した化合物ですが、生物活性は異なります
独自性: ネオマンギフェリンは、C-グリコシドとO-グリコシドの結合を独自に組み合わせた構造を持ち、さまざまな薬理学的活性を示すことから、他の類似化合物とは異なります .
生物活性
Neomangiferin is a naturally occurring C-glucosyl xanthone, primarily derived from the plant Anemarrhena asphodeloides, and has gained attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1. Overview of Biological Activities
This compound exhibits a wide range of biological activities, including:
- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress.
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : Demonstrates efficacy against various pathogens.
- Antidiabetic Effects : Acts as a sodium-glucose co-transporter 2 (SGLT-2) inhibitor.
- Neuroprotective Effects : Protects neuronal cells from damage.
This compound's mechanisms of action are multifaceted:
- SGLT-2 Inhibition : this compound has shown superior binding affinity to the SGLT-2 protein compared to dapagliflozin, a standard drug. Molecular docking studies revealed that this compound forms multiple hydrogen bonds with key amino acids in the SGLT-2 binding pocket, enhancing its stability and efficacy as an antidiabetic agent .
- Anti-inflammatory Pathways : It reduces the expression of inflammatory markers such as TNF-α and IL-1β, promoting osteoblast differentiation and inhibiting osteoclast proliferation in conditions like osteolysis .
3. Pharmacokinetics
Recent studies have investigated the pharmacokinetics of this compound:
- Bioavailability : The oral absolute bioavailability of this compound is approximately 0.53%, indicating limited absorption .
- Half-life : The elimination half-life is around 2.74 hours, suggesting rapid metabolism in vivo .
Case Study 1: Antidiabetic Properties
A study demonstrated that this compound effectively managed diabetes markers and lipid profiles in animal models, suggesting its potential as a therapeutic agent for diabetes management .
Case Study 2: Anti-inflammatory Effects
In murine models, this compound significantly reduced the expression of RANKL and CTX-1 while increasing OPG levels, indicating its role in bone metabolism and inflammation reduction .
5. Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other compounds:
Activity Type | This compound | Mangiferin | Dapagliflozin |
---|---|---|---|
Antioxidant | High | Moderate | Low |
Anti-inflammatory | High | Moderate | Moderate |
Antimicrobial | Moderate | Moderate | Low |
SGLT-2 Inhibition | Strong | Moderate | Strong |
Neuroprotection | Moderate | Low | Low |
6. Conclusion
This compound represents a promising compound with significant biological activities that could be harnessed for therapeutic applications, particularly in managing diabetes and inflammatory conditions. Its superior binding affinity as an SGLT-2 inhibitor highlights its potential role in diabetes treatment, while its anti-inflammatory properties suggest applications in bone health and metabolic disorders.
特性
IUPAC Name |
1,3,6-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O16/c26-4-12-17(31)20(34)22(36)24(39-12)14-8(29)3-11-15(19(14)33)16(30)6-1-10(7(28)2-9(6)38-11)40-25-23(37)21(35)18(32)13(5-27)41-25/h1-3,12-13,17-18,20-29,31-37H,4-5H2/t12-,13-,17-,18-,20+,21+,22-,23-,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWOVGXVRYBSGI-IRXABLMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)C5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317610 | |
Record name | Neomangiferin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64809-67-2 | |
Record name | Neomangiferin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64809-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neomangiferin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064809672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neomangiferin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-Xanthen-9-one, 2-β-D-glucopyranosyl-7-(β-D-glucopyranosyloxy)-1,3,6-trihydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。